1-Phenyl-2-[(pyridin-3-ylmethyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PHENYL-2-[(3-PYRIDYLMETHYL)AMINO]-1-ETHANOL is an organic compound that features a phenyl group, a pyridylmethyl group, and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-PHENYL-2-[(3-PYRIDYLMETHYL)AMINO]-1-ETHANOL typically involves the reaction of a phenyl-substituted ethanone with a pyridylmethylamine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the aminoethanol structure.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and catalytic hydrogenation may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-PHENYL-2-[(3-PYRIDYLMETHYL)AMINO]-1-ETHANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the phenyl ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl ketones, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
1-PHENYL-2-[(3-PYRIDYLMETHYL)AMINO]-1-ETHANOL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 1-PHENYL-2-[(3-PYRIDYLMETHYL)AMINO]-1-ETHANOL exerts its effects involves interactions with specific molecular targets. The phenyl and pyridyl groups can engage in π-π stacking interactions, while the aminoethanol moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-PHENYL-2-[(2-PYRIDYLMETHYL)AMINO]-1-ETHANOL
- 1-PHENYL-2-[(4-PYRIDYLMETHYL)AMINO]-1-ETHANOL
- 1-PHENYL-2-[(3-PYRIDYLMETHYL)AMINO]-2-PROPANOL
Uniqueness: 1-PHENYL-2-[(3-PYRIDYLMETHYL)AMINO]-1-ETHANOL is unique due to the specific positioning of the pyridylmethyl group, which can influence its binding affinity and selectivity towards biological targets. This structural feature can result in distinct pharmacological profiles compared to similar compounds.
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-phenyl-2-(pyridin-3-ylmethylamino)ethanol |
InChI |
InChI=1S/C14H16N2O/c17-14(13-6-2-1-3-7-13)11-16-10-12-5-4-8-15-9-12/h1-9,14,16-17H,10-11H2 |
InChI Key |
JIUIJJDCWPFUKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CN=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.